2-((2-Hydroxyethyl)thio)-1-phenylpropan-1-one
Description
2-((2-Hydroxyethyl)thio)-1-phenylpropan-1-one is a ketone derivative featuring a phenyl group at the C1 position and a (2-hydroxyethyl)thio substituent at C2. The hydroxyethylthio group introduces both sulfur-based reactivity and polar hydroxyl functionality, distinguishing it from simpler thioethers or aromatic ketones.
Properties
Molecular Formula |
C11H14O2S |
|---|---|
Molecular Weight |
210.29 g/mol |
IUPAC Name |
2-(2-hydroxyethylsulfanyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C11H14O2S/c1-9(14-8-7-12)11(13)10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3 |
InChI Key |
OBOJNDYOLMOEGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)SCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Hydroxyethyl)thio)-1-phenylpropan-1-one can be achieved through several methods. One common approach involves the reaction of 2-chloro-1-phenylpropan-1-one with 2-mercaptoethanol under basic conditions. The reaction typically proceeds as follows:
- Dissolve 2-chloro-1-phenylpropan-1-one in a suitable solvent such as ethanol.
- Add 2-mercaptoethanol to the solution.
- Introduce a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-((2-Hydroxyethyl)thio)-1-phenylpropan-1-one may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-((2-Hydroxyethyl)thio)-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyethylthio group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
2-((2-Hydroxyethyl)thio)-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its potential binding affinity to biological targets.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals, including fragrances, flavors, and polymers.
Mechanism of Action
The mechanism of action of 2-((2-Hydroxyethyl)thio)-1-phenylpropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethylthio group can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The phenyl group may contribute to hydrophobic interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Substituent Variations in Thio-Functionalized Propanones
The following compounds share the propanone backbone but differ in substituents, influencing their chemical and physical properties:
2.3. Pharmacological and Physicochemical Properties
- Solubility : The hydroxyethyl group in the target compound likely improves water solubility compared to 2-[(4-methylphenyl)sulfanyl]-1-phenylpropan-1-one (lipophilic) or 1-Cyclohexyl-2-(phenylthio)ethan-1-one .
- Bioactivity: Ethcathinone’s stimulant effects highlight how substituent choice (amino vs. thio) drastically alters bioactivity. Hydroxyethylthio derivatives may exhibit unique receptor interactions due to hydrogen-bonding capability .
Biological Activity
2-((2-Hydroxyethyl)thio)-1-phenylpropan-1-one, also known as HEThio, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
HEThio is characterized by the presence of a thioether functional group and a hydroxyl group, which contribute to its reactivity and biological activity. Its molecular formula is C12H16O2S.
Antimicrobial Properties
Research indicates that HEThio exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, revealing that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial species tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 32 |
This antimicrobial activity is attributed to the compound's ability to disrupt cell membrane integrity and inhibit essential metabolic pathways in bacteria.
Anti-inflammatory Effects
HEThio has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that HEThio can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The compound appears to modulate signaling pathways related to inflammation, specifically by inhibiting NF-kB activation.
The mechanisms underlying the biological activities of HEThio are multifaceted:
- Interaction with Cell Membranes : The thioether group enhances the lipophilicity of HEThio, allowing it to integrate into lipid bilayers, which may disrupt membrane integrity in microbial cells.
- Inhibition of Enzymatic Activity : HEThio may act as an inhibitor of specific enzymes involved in bacterial metabolism or inflammatory processes, though further studies are needed to clarify these interactions.
- Modulation of Signaling Pathways : By influencing pathways such as NF-kB, HEThio can alter cellular responses to inflammatory stimuli.
Study on Antimicrobial Efficacy
In a controlled laboratory setting, HEThio was tested against a panel of clinical isolates from patients with infections. The study found that HEThio not only inhibited bacterial growth but also demonstrated synergistic effects when combined with traditional antibiotics like amoxicillin, suggesting potential for use in combination therapies.
Inflammation Model Study
In vivo studies using murine models of inflammation showed that administration of HEThio reduced paw edema significantly compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in tissues treated with HEThio.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
